Ethyl[(quinolin-4-yl)methyl]amine
Overview
Description
Ethyl[(quinolin-4-yl)methyl]amine is an organic compound that features a quinoline ring system, which is a nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(quinolin-4-yl)methyl]amine typically involves the reaction of quinoline derivatives with ethylamine. One common method includes the alkylation of quinoline with ethylamine under basic conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinoline N-oxides.
Reduction: Reduction of this compound can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl[(quinolin-4-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl[(quinolin-4-yl)methyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The quinoline ring system can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the ethylamine group.
Tetrahydroquinoline: A reduced form of quinoline with similar structural features.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness: Ethyl[(quinolin-4-yl)methyl]amine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, reactivity, and potential bioactivity compared to its parent compound, quinoline.
Properties
IUPAC Name |
N-(quinolin-4-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-13-9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8,13H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHIODWWDZSWMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=NC2=CC=CC=C12 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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